REACTION_CXSMILES
|
CS(C)=O.C(Cl)(=O)C(Cl)=O.[Si:11]([O:18][CH2:19][C:20]1([CH2:23][OH:24])[CH2:22][CH2:21]1)([C:14]([CH3:17])([CH3:16])[CH3:15])([CH3:13])[CH3:12].CCN(C(C)C)C(C)C>C(Cl)Cl>[Si:11]([O:18][CH2:19][C:20]1([CH:23]=[O:24])[CH2:21][CH2:22]1)([C:14]([CH3:17])([CH3:16])[CH3:15])([CH3:13])[CH3:12]
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Name
|
|
Quantity
|
6.9 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
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Name
|
|
Quantity
|
4.2 mL
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Type
|
reactant
|
Smiles
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C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
90 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
7.011 g
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Type
|
reactant
|
Smiles
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[Si](C)(C)(C(C)(C)C)OCC1(CC1)CO
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
34 mL
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Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Control Type
|
UNSPECIFIED
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Setpoint
|
-70 °C
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Type
|
CUSTOM
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Details
|
After stirring for 10 min. at −70° C.
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The resulting milky mixture was slowly warmed to −55° C. over 45 min
|
Duration
|
45 min
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 5 min. at −55° C.
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
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Type
|
TEMPERATURE
|
Details
|
to warm to RT
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched with saturated aqueous NaHCO3 (150 mL)
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Type
|
EXTRACTION
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Details
|
extracted with DCM (2×)
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Type
|
WASH
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Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by Combiflash chromatography
|
Type
|
WASH
|
Details
|
eluting with 0-10% EtOAc/hexanes
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCC1(CC1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.558 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |